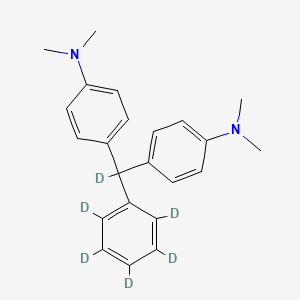

Leucomalachite Green-d6

描述

Leucomalachite Green-d6 is a stable isotope-labeled compound, specifically a deuterated form of Leucomalachite Green. It is widely used as an analytical standard in various scientific fields. The compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the original Leucomalachite Green molecule. This modification enhances its utility in mass spectrometry and other analytical techniques due to the distinct mass difference introduced by the deuterium atoms .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Leucomalachite Green-d6 involves the deuteration of Leucomalachite Green. The process typically begins with the preparation of Leucomalachite Green, which is synthesized by the condensation of benzaldehyde and dimethylaniline. The resulting product is then subjected to deuterium exchange reactions to replace the hydrogen atoms with deuterium. This is achieved using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to achieve efficient deuteration. The final product is purified using chromatographic techniques to ensure the desired isotopic purity and chemical integrity .

化学反应分析

Role in Analytical Chemistry

LMG-d6 serves as a critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its isotopic labeling ensures minimal interference with target analytes while maintaining similar chromatographic behavior.

Stability During Extraction:

-

LMG-d6 remains stable under harsh extraction conditions, including:

Chemical Stability and Isotope Effects

The deuterium atoms in LMG-d6 (positioned on the benzene rings and methylene group) impart kinetic isotope effects, slightly altering reaction rates compared to non-deuterated LMG.

Structural Features:

-

Deuterium Placement :

This labeling enhances metabolic stability, reducing unintended degradation during sample processing .

Biodegradation Pathways

While LMG-d6 itself is not a biodegradation target, its non-deuterated counterpart (LMG) undergoes enzymatic breakdown in microbial systems. Insights from LMG degradation inform potential reactivity:

Pathway in Exiguobacterium sp. MG2 :

-

Reduction : MG → LMG (catalyzed by triphenylmethane reductase tmr).

-

N-Demethylation : LMG → Desmethyl-LMG.

-

Ring Cleavage : Desmethyl-LMG → (4-Dimethylamino-phenyl)-phenyl-methanone.

-

Oxidation : Final conversion to N,N-dimethylaniline.

LMG-d6 likely follows similar pathways but with slower kinetics due to deuterium’s mass effect .

Recovery and Precision in Analytical Methods

LMG-d6 demonstrates high recovery rates and reproducibility in spiked samples:

| Matrix | Recovery (%) | RSD (Repeatability) | RSD (Reproducibility) |

|---|---|---|---|

| Broiled Eel | 93.6 | 4.4% | 5.1% |

| Salmon Extract | 112.5 | 1.4% | N/A |

These results validate its reliability for regulatory compliance testing .

科学研究应用

Analytical Chemistry

Leucomalachite Green-d6 serves as an internal standard in mass spectrometry, particularly in the quantification of leucomalachite green and related compounds. The deuterated form allows for precise measurement due to the mass difference between LMG-d6 and its non-deuterated counterparts.

Key Uses:

- Quantification : LMG-d6 is used to improve the accuracy of quantitative analyses in complex mixtures.

- Method Validation : It aids in validating analytical methods by providing a reliable standard for comparison.

Forensic Science

In forensic applications, LMG-d6 is employed for the presumptive detection of blood at crime scenes. The compound undergoes colorimetric changes in the presence of blood, making it a useful tool for forensic investigators.

Case Study:

- A study demonstrated that LMG-d6 could effectively indicate the presence of bloodstains through visible color changes, enhancing its utility in crime scene investigations .

Environmental Analysis

LMG-d6 is utilized in detecting environmental contaminants, particularly in aquatic environments. Its application is crucial for monitoring residues of malachite green and its metabolites in fish and other aquatic organisms.

Research Findings:

- In a comprehensive study, LMG-d6 was used alongside LC-MS/MS techniques to analyze fish samples for malachite green and leucomalachite green residues. The method showed high recovery rates and low limits of detection, confirming its effectiveness in environmental monitoring .

Biomedical Research

The compound is investigated for its potential effects on biological systems, particularly regarding its antimicrobial properties. Research has explored how LMG-d6 interacts with various cellular processes and its implications for health and safety.

Biochemical Interactions:

- LMG-d6 influences cell signaling pathways associated with oxidative stress responses, affecting gene expression related to detoxification.

作用机制

The mechanism of action of Leucomalachite Green-d6 involves its interaction with specific molecular targets and pathways:

Oxidation Reaction: In forensic applications, the compound is oxidized in the presence of hemoglobin, resulting in a color change that indicates the presence of blood.

Antimicrobial Activity: The compound exhibits antimicrobial properties by interfering with the cellular processes of microorganisms, although the exact molecular targets are still under investigation

相似化合物的比较

Leucomalachite Green-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Leucomalachite Green: The non-deuterated form, commonly used in similar applications but lacks the isotopic distinction

Malachite Green: The oxidized form of Leucomalachite Green, used as a dye and in various analytical applications.

Crystal Violet: Another triphenylmethane dye with similar applications but different chemical properties.

This compound stands out due to its enhanced stability and distinct mass, making it particularly valuable in analytical and forensic applications.

生物活性

Leucomalachite Green-d6 (LMG-d6) is a deuterated derivative of leucomalachite green, which is itself a primary metabolite of the synthetic dye malachite green. This compound has garnered attention due to its biological activity, particularly its potential toxicological effects and applications in analytical chemistry. This article explores the biological activity of LMG-d6, supported by relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 129-73-7 |

| Molecular Formula | CHND |

| Molecular Weight | 330.47 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Melting Point | 100-102 °C |

| Boiling Point | 475.4 ± 45.0 °C |

| Flash Point | 214.6 ± 16.5 °C |

Toxicological Profile

Leucomalachite green is recognized for its potential carcinogenic, teratogenic, and mutagenic properties. As a triphenylmethane dye, it has been implicated in various toxicological studies:

- Carcinogenic Potential : Studies indicate that leucomalachite green may induce tumors in laboratory animals, raising concerns about its use in aquaculture and food products .

- Teratogenic Effects : Research has shown that exposure to leucomalachite green can lead to developmental abnormalities in embryos, particularly in aquatic species .

Analytical Methods for Detection

The detection and quantification of LMG-d6 have been facilitated by advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). Recent studies have focused on optimizing these methods for better sensitivity and specificity.

Case Study: LC-MS Analysis

A study developed an LC-MS/MS method to simultaneously analyze leucomalachite green alongside other contaminants in fish samples. The method demonstrated excellent linearity over a concentration range of 0.5 to 50 ng/mL with high recovery rates:

| Analyte | Average Recovery (%) | %RSD |

|---|---|---|

| This compound | 112.5 | 2.16 |

| Malachite Green | 115.9 | 4.39 |

This method allows for precise monitoring of LMG-d6 levels in food products, ensuring safety and compliance with regulatory standards .

Biological Activity and Mechanisms

The biological activity of LMG-d6 extends beyond its toxicological implications; it also plays a role in various biochemical pathways:

- Metabolism : LMG-d6 is rapidly metabolized into other compounds within biological systems, complicating the understanding of its direct effects .

- Biochemical Interactions : The compound interacts with cellular mechanisms that may disrupt normal physiological functions, potentially leading to oxidative stress and cellular damage.

属性

IUPAC Name |

4-[deuterio-[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i5D,6D,7D,8D,9D,23D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKXBGJNNCGHIC-OOBYGUTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583568 | |

| Record name | 4,4'-[(~2~H_5_)Phenyl(~2~H)methylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-13-0 | |

| Record name | 4,4'-[(~2~H_5_)Phenyl(~2~H)methylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。